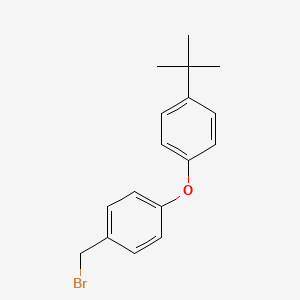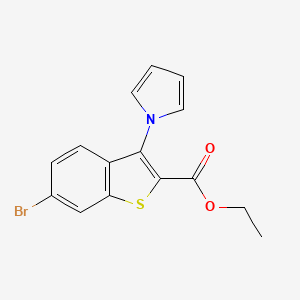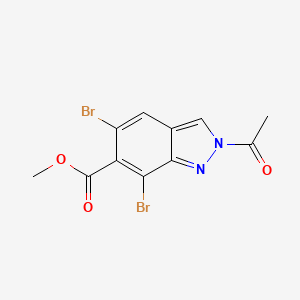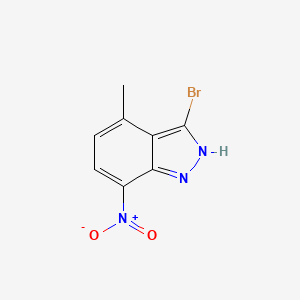![molecular formula C9H4BrF3N2O2 B1405626 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-42-4](/img/structure/B1405626.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 265.03 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridine, the core structure of this compound, is one of the important fused bicyclic 5–6 heterocycles . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The IUPAC name of this compound is 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine . Its InChI code is 1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.03 .Applications De Recherche Scientifique
Advanced Synthesis Techniques
Innovations in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, including 3-Bromo-6-(trifluoromethyl) derivatives, have been achieved through various methods. A notable advancement is the continuous flow synthesis, which offers a significant improvement over traditional in-flask methods (Herath et al., 2010). Additionally, the transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines has been developed, allowing for efficient functionalization under mild conditions (Zhou et al., 2019).
Chemical Properties and Reactions
Research into the chemical properties of imidazo[1,2-a]pyridine derivatives has led to various findings. For instance, the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile has been documented, highlighting the reactivity and versatility of these compounds (Banks & Thomson, 1984). Furthermore, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates another method of functionalization, showcasing the adaptability of these compounds in various chemical reactions (Zhou et al., 2016).
Application in Material Science
The derivatives of imidazo[1,2-a]pyridine have found applications in material science as well. For example, the inhibition performance of certain imidazo[1,2-a]pyridine derivatives against mild steel corrosion has been evaluated, indicating potential uses in corrosion prevention and material protection (Saady et al., 2021).
Biological Activity and Potential Applications
Some studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis and evaluation of their anticancer and antimicrobial activities have been reported, suggesting potential therapeutic applications (Shelke et al., 2017).
Mécanisme D'action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound need to be determined through further studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in the target organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in bacterial cell wall synthesis, thereby inhibiting bacterial growth . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can lead to significant changes in cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . For instance, the compound’s ability to inhibit bacterial enzymes involved in cell wall synthesis is a key factor in its antimicrobial activity. Additionally, changes in gene expression induced by the compound can further modulate cellular responses and functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its biological activity and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of bacterial growth and metabolic alterations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are threshold effects, beyond which the compound may exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with toxicity in animal models, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound’s metabolism can influence its bioavailability, efficacy, and safety profile . Enzymes involved in the metabolism of the compound can affect its conversion to active or inactive forms, thereby modulating its biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can further influence its therapeutic potential and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the cellular environment . These interactions can influence the compound’s localization and accumulation in target tissues, thereby modulating its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization within specific cellular compartments or organelles can influence its interactions with target biomolecules and its overall biological activity . Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, thereby enhancing its efficacy and reducing off-target effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVLERWHVEWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153200 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355171-42-4 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)



![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)




![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)
